Acetamide, 2-((2-methoxyphenyl)amino)-
Description
Crystallographic Analysis and Hirshfeld Surface Investigations
The compound crystallizes in the orthorhombic system with space group P b c a, featuring unit cell parameters a = 9.5115 Å, b = 18.7385 Å, and c = 10.0216 Å. The asymmetric unit contains one molecule with bond lengths characteristic of amide derivatives:
Hirshfeld surface analysis reveals the following intermolecular interactions:
| Interaction Type | Contribution (%) |
|---|---|
| H⋯H | 53.9 |
| C⋯H/H⋯C | 21.4 |
| O⋯H/H⋯O | 21.4 |
| N⋯H/H⋯N | 1.7 |
Data derived from similar N-(2-methoxyphenyl)acetamide derivatives show comparable packing patterns, with π–π stacking distances of 3.631 Å between aromatic systems.
Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)
Nuclear Magnetic Resonance (NMR):
The ¹H NMR spectrum in dimethyl sulfoxide-d₆ exhibits:
- Methoxy singlet at δ 3.82 ppm (3H)
- Acetamide methyl group at δ 2.179 ppm
- Aromatic protons between δ 6.856–7.97 ppm
¹³C NMR data shows key signals at:
Infrared Spectroscopy:
Characteristic absorption bands include:
Ultraviolet-Visible Spectroscopy:
Solutions in dimethylformamide (2 × 10⁻⁵ M) show:
Conformational Analysis Through Torsional Angle Evaluation
The amide group exhibits a twisted conformation relative to the methoxyphenyl ring, as evidenced by:
This non-planarity reduces resonance between the amide and aromatic systems, confirmed by the C2–O2 bond length (1.2285 Å) being intermediate between single (1.43 Å) and double (1.21 Å) bonds.
Electronic Structure Determination via X-Ray Diffraction
X-ray diffraction data reveals:
| Parameter | Value |
|---|---|
| C2–O2 bond length | 1.2285 Å |
| N1–C2–O2 bond angle | 120.7° |
| C3–C8 ring planarity | RMSD 0.0019 Å |
Properties
CAS No. |
88203-07-0 |
|---|---|
Molecular Formula |
C9H12N2O2 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
2-(2-methoxyanilino)acetamide |
InChI |
InChI=1S/C9H12N2O2/c1-13-8-5-3-2-4-7(8)11-6-9(10)12/h2-5,11H,6H2,1H3,(H2,10,12) |
InChI Key |
HVQGUIQVKSROJF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NCC(=O)N |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions:
- Reagents: Nitrile (1 mmol), Sodium azide (NaN₃, 0.1 mmol), Water (7 mL)
- Temperature: 90°C
- Duration: 1 hour
- Monitoring: Thin Layer Chromatography (TLC)
Procedure:
- A nitrile compound is dissolved in water.
- Sodium azide is added to the mixture.
- The reaction mixture is stirred vigorously in an oil bath preset at 90°C.
- After completion, the mixture is cooled, and the precipitated solid is filtered and washed with water (3 × 5 mL).
- The product is purified and identified using $$ ^1H $$ NMR spectroscopy.
Notes:
This method is efficient for synthesizing acetamides with high purity and yield. It employs mild reaction conditions, making it suitable for laboratory-scale synthesis.
Condensation Using Acetic Anhydride
Reaction Conditions:
- Reagents: 5-(aminomethyl)-2-methoxyaniline, Acetic anhydride
- Temperature: Controlled ambient conditions
- By-product: Acetic acid
Procedure:
- The amino group reacts with acetic anhydride to form the acetamide derivative.
- The reaction proceeds under controlled temperature to ensure selectivity.
- Purification steps such as recrystallization or chromatography are used to isolate the final product.
Industrial Application:
This method is scalable for industrial production, utilizing large reactors and optimized purification techniques to achieve high yield and purity.
Coupling via Lutidine and TBTU
Reaction Conditions:
- Reagents: Ethyl phenoxyacetic acid derivative, Diaminobenzene
- Solvent: Dry Dichloromethane (DCM)
- Catalyst: Lutidine and TBTU
- Temperature: Room temperature
Procedure:
- Ethyl phenoxyacetic acid is activated using TBTU in the presence of lutidine.
- Diaminobenzene is added to the reaction mixture.
- The solution is stirred at room temperature for a specified duration.
- The product is purified through standard techniques such as extraction or chromatography.
Notes:
This method offers a robust approach for synthesizing complex acetamide derivatives with functionalized aromatic groups.
Two-Step Synthesis Using Thionyl Chloride
Reaction Conditions:
- Reagents: Methoxyphenylglycine, Thionyl chloride
- Solvent: Methanol
- Temperature: Reflux (~3 hours)
- Reagents: Ammonia solution
- Temperature: Ambient (~20°C)
Procedure:
- Methoxyphenylglycine reacts with thionyl chloride in methanol under reflux conditions to form an intermediate.
- The intermediate is treated with ammonia solution at room temperature overnight.
- The product is extracted using dichloromethane (DCM), followed by evaporation under reduced pressure.
Yield:
Approximately 12%, indicating lower efficiency compared to other methods.
Comparison of Methods
| Method | Yield | Reaction Time | Scalability | Complexity |
|---|---|---|---|---|
| Sodium Azide Method | High (~91%) | Short (1 hour) | Moderate | Simple |
| Acetic Anhydride Condensation | Moderate | Moderate | High | Simple |
| Lutidine & TBTU Coupling | Moderate | Long | High | Complex |
| Two-Step Thionyl Chloride | Low (~12%) | Long | Limited | Moderate |
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-((2-methoxyphenyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the compound can yield amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenylacetamides.
Scientific Research Applications
Acetamide, 2-((2-methoxyphenyl)amino)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as an analgesic and anti-inflammatory agent.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Acetamide, 2-((2-methoxyphenyl)amino)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in the synthesis of prostaglandins, leading to its anti-inflammatory effects. The exact molecular targets and pathways vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
Key analogs differ in substituents on the phenyl ring, heterocyclic moieties, or side chains. Below is a comparative analysis:
Key Research Findings
- Positional Isomerism : Ortho-methoxy substitution (2-methoxyphenyl) enhances bioactivity compared to meta or para isomers (e.g., 3c vs. 3b) due to optimal steric and electronic effects .
- Hybrid Structures : Incorporation of heterocycles (e.g., benzothiazole, thiazole) improves target specificity and pharmacokinetic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
